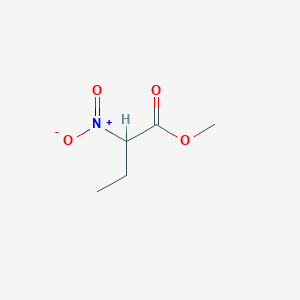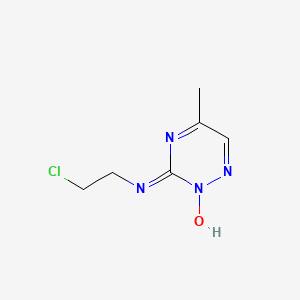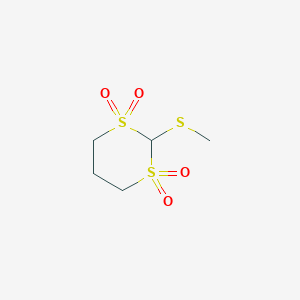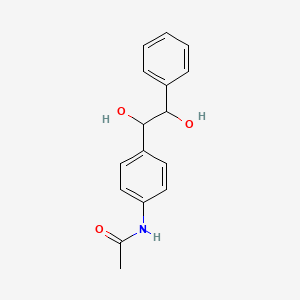
Lanthanum--zinc (1/5)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lanthanum–zinc (1/5) is a compound consisting of one part lanthanum and five parts zinc Lanthanum is a rare earth element known for its unique properties, while zinc is a transition metal with various industrial applications
准备方法
Synthetic Routes and Reaction Conditions
Lanthanum–zinc (1/5) can be synthesized using a co-precipitation method. In this process, lanthanum nitrate and zinc nitrate are used as precursors. The reaction involves mixing aqueous solutions of these nitrates, followed by the addition of a precipitating agent such as sodium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures (around 450°C) to obtain the final compound .
Industrial Production Methods
Industrial production of lanthanum–zinc (1/5) typically involves large-scale co-precipitation processes. The precursors are mixed in large reactors, and the precipitate is collected, washed, and calcined in industrial furnaces. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications.
化学反应分析
Types of Reactions
Lanthanum–zinc (1/5) undergoes several types of chemical reactions, including:
Oxidation: The compound can react with oxygen to form oxides.
Reduction: It can be reduced by hydrogen or other reducing agents.
Substitution: Lanthanum or zinc atoms in the compound can be substituted by other elements or compounds.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various reagents depending on the desired substitution, often carried out in solution or at high temperatures.
Major Products Formed
Oxidation: Lanthanum oxide and zinc oxide.
Reduction: Metallic lanthanum and zinc.
Substitution: Compounds with substituted elements, such as lanthanum or zinc phosphates, sulfides, etc.
科学研究应用
Lanthanum–zinc (1/5) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including the reduction of 4-nitrophenol to 4-aminophenol.
Biology: Investigated for its potential antibacterial properties.
Medicine: Studied for its potential use in drug delivery systems and cancer therapy.
Industry: Used in the production of advanced materials, including nanocomposites and coatings.
作用机制
The mechanism of action of lanthanum–zinc (1/5) depends on its application. For example, as a catalyst, it facilitates chemical reactions by providing an active surface for reactants to interact. In biological applications, its antibacterial properties are attributed to the disruption of bacterial cell membranes and interference with cellular processes .
相似化合物的比较
Similar Compounds
Lanthanum oxide (La₂O₃): Used in similar applications but lacks the combined properties of zinc.
Zinc oxide (ZnO): Widely used in various applications but does not have the unique properties imparted by lanthanum.
Lanthanum chloride (LaCl₃): Used in different applications, primarily in the production of other lanthanum compounds.
Uniqueness
Lanthanum–zinc (1/5) is unique due to the synergistic properties of lanthanum and zinc
属性
CAS 编号 |
60874-48-8 |
|---|---|
分子式 |
LaZn5 |
分子量 |
465.8 g/mol |
IUPAC 名称 |
lanthanum;zinc |
InChI |
InChI=1S/La.5Zn |
InChI 键 |
ASFLJDMPHLYHLV-UHFFFAOYSA-N |
规范 SMILES |
[Zn].[Zn].[Zn].[Zn].[Zn].[La] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![5-Methyl-2H,8H-spiro[bicyclo[3.2.1]octane-6,2'-[1,3]dioxolane]-2,8-dione](/img/structure/B14596617.png)
![1-[(2-Aminoethyl)amino]tetradecan-2-OL](/img/structure/B14596624.png)


![2-[5-(2-Hydroxyethylamino)-4-nitro-2-(trifluoromethyl)anilino]ethanol](/img/structure/B14596652.png)






